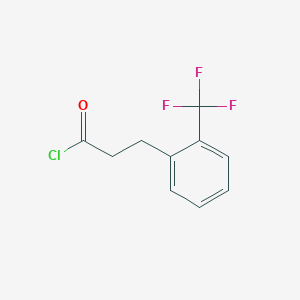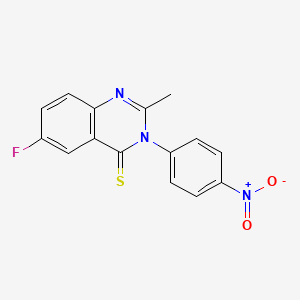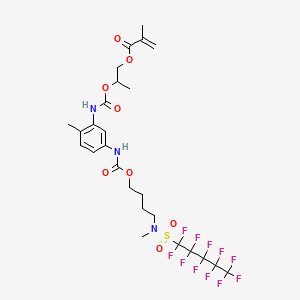![molecular formula C20H37O6P B15289252 [(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PHYLPA involves the isolation of the lipid fraction from the myxoamoebae of Physarum polycephalum . The purified substance undergoes structural studies using fast atom bombardment mass spectroscopy, infrared spectroscopy, and two-dimensional nuclear magnetic resonance spectroscopy to confirm its structure .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for PHYLPA due to its specific biological source and complex structure. The compound is typically prepared in research laboratories for scientific studies .
化学反応の分析
Types of Reactions
PHYLPA undergoes various chemical reactions, including:
Oxidation: PHYLPA can be oxidized under specific conditions to study its structural changes and reactivity.
Reduction: Reduction reactions can be performed to analyze the stability and structural integrity of PHYLPA.
Substitution: Substitution reactions are used to modify the functional groups of PHYLPA for different experimental purposes.
Common Reagents and Conditions
Common reagents used in the reactions involving PHYLPA include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving PHYLPA depend on the type of reaction performed. For instance, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in modified lysophosphatidic acid compounds .
科学的研究の応用
PHYLPA has several scientific research applications, including:
作用機序
PHYLPA exerts its effects by inhibiting DNA polymerase alpha, a key enzyme involved in DNA replication . The inhibition is believed to be caused by the interaction of PHYLPA with the template DNA, preventing the enzyme from synthesizing new DNA strands . This mechanism highlights the potential of PHYLPA as a tool for studying DNA replication and developing inhibitors for therapeutic purposes .
類似化合物との比較
Similar Compounds
PHYLPA is compared with other lysophosphatidic acids, such as:
Lysophosphatidic acid (LPA): A simple phospholipid involved in various cellular processes.
Cyclopropane-containing lysophosphatidic acids: Similar to PHYLPA but with different structural variations.
Uniqueness
PHYLPA’s uniqueness lies in its cyclic phosphate and cyclopropane-containing hexadecanoic acid structure, which distinguishes it from other lysophosphatidic acids . This unique structure contributes to its specific inhibitory activity against DNA polymerase alpha, making it a valuable compound for biochemical research .
特性
分子式 |
C20H37O6P |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate |
InChI |
InChI=1S/C20H37O6P/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19/h17-19H,2-16H2,1H3,(H,22,23)/t17-,18+,19-/m1/s1 |
InChIキー |
GKTQBJMLXAMCPC-CEXWTWQISA-N |
異性体SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)O |
正規SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)





![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)

![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)





